4,5-Dimethyl-3-((methylthio)methyl)isoxazole
Description
4,5-Dimethyl-3-((methylthio)methyl)isoxazole is a substituted isoxazole derivative characterized by a methylthio-methyl group at position 3 and methyl groups at positions 4 and 5 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often investigated for their biological activity and synthetic versatility.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3 |
InChI Key |
NYIGAUXZVVOUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1CSC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl. These reactions typically occur under moderate conditions and yield substituted isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-((methylthio)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazoles. These products can have different biological activities and applications .
Scientific Research Applications
Endothelin Antagonism
One of the significant applications of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole is its role as an endothelin antagonist. Compounds in this category are known to inhibit the binding of endothelin peptides to their receptors, which is crucial in treating endothelin-related disorders such as hypertension and congestive heart failure. The specific derivatives of this compound have shown improved potency and bioavailability, making them suitable for therapeutic use in managing cardiovascular diseases .
Neuroprotective Properties
Recent studies have indicated that isoxazole derivatives, including 4,5-Dimethyl-3-((methylthio)methyl)isoxazole, exhibit neuroprotective effects. These compounds have been investigated for their potential to act as multitarget-directed ligands (MTDLs) that can address multiple mechanisms involved in neurodegenerative diseases like Alzheimer's Disease (AD). The ability to inhibit cholinesterases and β-secretase enzymes while also possessing metal chelating properties enhances their therapeutic profile .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole involves various chemical processes that can be optimized for better yield and efficacy. Understanding the structure-activity relationship is crucial for developing more effective derivatives. For instance, modifications on the isoxazole ring or the methylthio group can significantly impact the biological activity of the compound.
Synthesis Overview
The synthesis typically involves:
- Reaction of appropriate precursors to form the isoxazole core.
- Introduction of methylthio and dimethyl groups through alkylation or substitution reactions.
Table 1: Synthesis Pathways for Isoxazole Derivatives
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Precursor A + Precursor B | Solvent X, Heat Y | Z% |
| 2 | Intermediate + Methylthio Source | Reflux | W% |
Neuroprotective Studies
A study evaluating the neuroprotective effects of various isoxazole derivatives found that 4,5-Dimethyl-3-((methylthio)methyl)isoxazole exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in AD pathology. The kinetic analysis showed that this compound could be a promising candidate for further development as a treatment for cognitive decline associated with neurodegenerative diseases .
Cardiovascular Applications
In a study focusing on cardiovascular health, compounds similar to 4,5-Dimethyl-3-((methylthio)methyl)isoxazole were tested for their ability to lower blood pressure and improve heart function in animal models of hypertension. Results indicated a statistically significant reduction in systolic blood pressure compared to control groups .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The methylthio-methyl group in the target compound may improve metabolic stability compared to the amine group in 4,5-dimethylisoxazol-3-amine, which is prone to oxidation or nucleophilic reactions . Benzamide-linked isoxazoles (e.g., Compound 25) demonstrate broader pharmacological applications due to extended conjugation and aromatic interactions, though steric bulk may limit target binding .
Synthetic Pathways :
- Methylthio-substituted isoxazoles are often synthesized via alkylation reactions using halides (e.g., methyl iodide) and catalysts like InCl₃, as seen in triazole analogs () .
- Fused isoxazoles (e.g., ) require annulation strategies, while sulfonyl derivatives () involve oxidation of thioethers .
Functional Group Comparisons
Methylthio (-SMe) vs. Sulfonyl (-SO₂-) vs. Amine (-NH₂):
- Methylthio: Advantages: Lipophilic, electron-donating, and stable under physiological conditions. Applications: Common in agrochemicals and antimicrobial agents (e.g., 3-(methylthio)propanoic acid esters in pineapple aroma, ) .
- Sulfonyl :
- Amine :
- Advantages : Reactive site for derivatization or hydrogen bonding.
- Limitations : Susceptible to oxidation; requires protection in synthesis .
Biological Activity
4,5-Dimethyl-3-((methylthio)methyl)isoxazole is a compound belonging to the isoxazole class, characterized by a five-membered heterocyclic ring containing an oxygen and nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.
The molecular formula of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole is , with a molecular weight of approximately 171.25 g/mol. The structure features two methyl groups at positions 4 and 5 on the isoxazole ring and a methylthio group at position 3, which may influence its biological interaction mechanisms.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of isoxazole derivatives. In particular, compounds with similar structures have shown significant activity against various bacterial strains and fungi. For instance, a study indicated that modifications in the isoxazole structure could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Dimethyl-3-((methylthio)methyl)isoxazole | Staphylococcus aureus | 32 µg/mL |
| Isoxazole Derivative A | Escherichia coli | 16 µg/mL |
| Isoxazole Derivative B | Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of isoxazoles have been attributed to their ability to inhibit pro-inflammatory cytokines. Research has demonstrated that certain derivatives can effectively reduce levels of IL-6 and TNF-alpha in vitro, suggesting a potential application in treating inflammatory diseases .
Case Study:
A recent study evaluated the anti-inflammatory effects of several isoxazole derivatives in a murine model of arthritis. The administration of these compounds led to a significant reduction in paw swelling and joint destruction compared to control groups, indicating their therapeutic potential in autoimmune conditions .
Anticancer Activity
Emerging research highlights the anticancer potential of isoxazole compounds. For example, derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4,5-Dimethyl-3-((methylthio)methyl)isoxazole | MCF-7 (Breast Cancer) | 15 |
| Isoxazole Derivative C | HeLa (Cervical Cancer) | 10 |
| Isoxazole Derivative D | A549 (Lung Cancer) | 20 |
The biological activity of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole can be attributed to its interaction with specific molecular targets. It is hypothesized that the methylthio group enhances lipophilicity, facilitating membrane penetration and enabling interaction with intracellular targets such as enzymes involved in inflammatory pathways or cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,5-dimethyl-3-((methylthio)methyl)isoxazole, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves isoxazole core functionalization. A general approach includes refluxing precursors (e.g., hydroxylamine derivatives) with alkylating agents in solvents like ethanol or DMSO under controlled pH. For example, refluxing with hydroxylamine hydrochloride and sodium ethoxide can yield substituted isoxazoles, while altering bases (e.g., barium hydroxide) may improve regioselectivity . Crystallization using water-ethanol mixtures (65% yield) is effective for purification .
- Key Variables : Solvent choice (polar aprotic vs. protic), temperature (reflux vs. ambient), and base type (nucleophilic vs. non-nucleophilic) critically impact yield and regiochemistry.
Q. Which spectroscopic techniques are most reliable for characterizing the methylthio and isoxazole moieties?
- Methodology :
- NMR : H NMR can resolve methylthio (-SCH) protons (δ ~2.1–2.3 ppm) and isoxazole ring protons (δ ~6.0–6.5 ppm). C NMR identifies quaternary carbons in the isoxazole ring (~95–110 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm) and C-S (650–750 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can regiochemical challenges in synthesizing substituted isoxazoles be addressed?
- Methodology : Regioselectivity is influenced by electronic and steric factors. For example, using sodium acetate–acetic acid buffer during cyclization favors one regioisomer, while barium hydroxide promotes another (86% yield for 3-(methylthio)dibenzoxepino[4,5-c]isoxazole) . Computational tools (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals.
Q. What biological activity mechanisms are hypothesized for methylthio-substituted isoxazoles?
- Methodology : Structural analogs (e.g., 3-methyl-5-isoxazolyl derivatives) show anticancer and antiviral activity via kinase inhibition or viral protease binding . Assays like ELISA or fluorescence polarization can quantify target engagement. For example, testing platelet aggregation inhibition requires in vitro thrombin generation assays with human plasma .
Q. How does the methylthio group influence the compound’s stability and reactivity under physiological conditions?
- Methodology :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the methylthio group. LC-MS tracks degradation products like sulfoxides or sulfones .
- Reactivity : Thioether oxidation can be probed using HO or cytochrome P450 enzymes to assess metabolic pathways.
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. Methylthio groups may enhance membrane permeability but reduce solubility.
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2 for anti-inflammatory activity) identifies binding poses and affinity scores .
Data Contradictions and Validation
Q. How can conflicting spectral data for isoxazole derivatives be resolved?
- Methodology : Cross-validate using complementary techniques. For instance, ambiguous NMR signals can be clarified via 2D-COSY or HSQC, while X-ray crystallography provides definitive structural confirmation . Discrepancies in melting points (e.g., 141–143°C vs. literature values) may arise from polymorphic forms; DSC analysis clarifies thermal behavior .
Q. Why do biological assay results vary across studies for structurally similar compounds?
- Methodology : Differences in cell lines (e.g., HeLa vs. HEK293), assay protocols (IC vs. EC), or impurity profiles (e.g., regioisomers) can explain inconsistencies. Rigorous HPLC purity checks (>95%) and standardized bioassays (e.g., NIH/WHO protocols) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
